5-Benzyl-2-{[(5-ethylthiophen-3-yl)carbonyl]amino}thiophene-3-carboxamide
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Overview
Description
5-BENZYL-2-{[(5-ETHYL-3-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-2-{[(5-ETHYL-3-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. . This reaction is followed by further functionalization to introduce the benzyl and ethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-2-{[(5-ETHYL-3-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
5-BENZYL-2-{[(5-ETHYL-3-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-BENZYL-2-{[(5-ETHYL-3-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 5-BENZYL-2-{[(5-ETHYL-3-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C19H18N2O2S2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-benzyl-2-[(5-ethylthiophene-3-carbonyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2S2/c1-2-14-9-13(11-24-14)18(23)21-19-16(17(20)22)10-15(25-19)8-12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3,(H2,20,22)(H,21,23) |
InChI Key |
FTPOEFUPHLCSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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